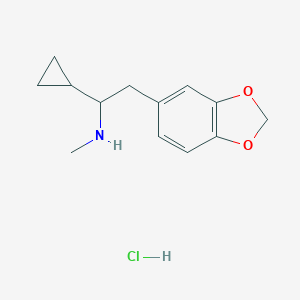

2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride

Beschreibung

2-(1,3-Benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine hydrochloride is a synthetic amine derivative featuring a 1,3-benzodioxolyl (methylenedioxyphenyl) group, a cyclopropane ring, and a methyl-substituted ethylamine backbone. The compound exists as a hydrochloride salt, enhancing its solubility and stability for research applications. Structural validation of such compounds often relies on single-crystal X-ray diffraction (SXRD) and spectroscopic methods (e.g., NMR, IR), as demonstrated for related analogs .

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-14-11(10-3-4-10)6-9-2-5-12-13(7-9)16-8-15-12;/h2,5,7,10-11,14H,3-4,6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPDALMALRMSMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC2=C(C=C1)OCO2)C3CC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

UWA-101 (hydrochloride) is a selective, non-cytotoxic inhibitor of the dopamine transporter (DAT) and serotonin transporter (SERT) . These transporters play crucial roles in the regulation of dopamine and serotonin, neurotransmitters that are involved in numerous physiological processes, including mood regulation and motor control.

Mode of Action

UWA-101 (hydrochloride) inhibits both serotonin and dopamine reuptake, with EC50 values of 3.6 µM for DAT and 2.3 µM for SERT. By inhibiting these transporters, UWA-101 (hydrochloride) increases the availability of dopamine and serotonin in the synaptic cleft, enhancing their signaling.

Biochemical Pathways

The inhibition of DAT and SERT by UWA-101 (hydrochloride) affects the dopaminergic and serotonergic pathways. These pathways are involved in a variety of physiological processes, including mood regulation, reward, and motor control.

Pharmacokinetics

Its ability to alleviate the side effects of dopaminergic agents such as l-dopa suggests that it may have favorable pharmacokinetic properties.

Result of Action

In combination with L-DOPA, UWA-101 (hydrochloride) significantly increased the duration of ON-time (by 28%, 28%, and 33%, respectively; all P<005) UWA-101 (10 mg/kg) significantly extended the duration of ON-time without disabling dyskinesia (by 62%, P<001)At the highest doses (6 and 10 mg/kg), uwa-101 increased the severity of psychosis-like behaviors (p<005).

Biochemische Analyse

Biochemical Properties

Compounds with similar structures have been reported to interact with various enzymes and proteins. For instance, 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have shown anticancer activity against various cancer cell lines.

Cellular Effects

Related compounds have shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells.

Biologische Aktivität

2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine; hydrochloride, also known by its CAS number 221137-44-6, belongs to a class of compounds that exhibit significant biological activity. This compound is structurally related to various psychoactive substances and has garnered attention for its potential pharmacological effects. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

- Molecular Formula : C11H13NO2

- Molar Mass : 191.229 g/mol

- CAS Number : 221137-44-6

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems in the brain. It is suggested to act as a monoamine reuptake inhibitor, potentially affecting serotonin and norepinephrine levels. Research indicates that compounds with similar structures often exhibit stimulant properties, which may be relevant in understanding the pharmacological profile of this compound.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Receptor Interaction | Modulates serotonin (5-HT) and norepinephrine (NE) receptors |

| Psychoactive Effects | Potential stimulant effects similar to those observed with amphetamines |

| Neurotransmitter Modulation | May increase levels of monoamines in synaptic clefts |

| Potential Therapeutic Uses | Investigated for applications in treating mood disorders and ADHD |

Case Studies

- Stimulant Effects : A study examining similar compounds indicated that derivatives of benzodioxole structures could enhance locomotor activity in animal models, suggesting potential stimulant effects .

- Neuropharmacology : In vitro studies have shown that compounds structurally related to 2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine can inhibit the reuptake of serotonin and norepinephrine, leading to increased neurotransmitter availability .

- Safety Profile : Toxicological assessments have indicated that while the compound shows promise for therapeutic applications, further studies are necessary to fully understand its safety profile and potential side effects .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Primary Activity |

|---|---|---|

| 2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine; hydrochloride | 221137-44-6 | Monoamine reuptake inhibition |

| α-Cyclopropyl-N-methyl-1,3-benzodioxole-5-ethanamine | 1350821-24-7 | Stimulant effects |

| N-Methylethanamine hydrochloride | 624-60-2 | Neurotransmitter modulation |

Wissenschaftliche Forschungsanwendungen

Comparative Analysis with MDMA

| Property | UWA-101 | MDMA |

|---|---|---|

| Affinity for Dopamine | High | Moderate |

| Affinity for Serotonin | Moderate | High |

| Psychoactivity | Low | High |

| Neurotoxicity | Low | High |

| Antidyskinetic Effectiveness | Comparable or improved | Effective |

Treatment of Parkinson's Disease

UWA-101 has been investigated as a potential treatment for Parkinson's disease, particularly for alleviating levodopa-induced dyskinesia—a common side effect of standard Parkinson's therapies. Studies indicate that UWA-101 may provide symptomatic relief by enhancing dopaminergic activity without the adverse effects typically associated with MDMA .

Anti-Cancer Properties

Research has suggested that modifications to the MDMA structure can yield compounds with significant anti-cancer properties. UWA-101 and its analogs have shown promise against certain cancer cell lines, such as Burkitt's lymphoma cells in vitro. This aspect of its pharmacology is under investigation, highlighting its potential dual utility in both neurological and oncological contexts .

Preclinical Studies

- Dyskinetic Effects : In animal models, UWA-101 demonstrated a reduction in dyskinetic movements when administered alongside levodopa, suggesting its potential utility in clinical settings for Parkinson's patients experiencing such side effects.

- In Vitro Anti-Cancer Activity : Preliminary studies indicated that UWA-101 exhibits cytotoxic effects against specific cancer cell lines, warranting further exploration into its mechanisms and efficacy as an anti-cancer agent.

Clinical Implications

While UWA-101 has shown promise in preclinical studies, further clinical trials are necessary to evaluate its safety and efficacy in humans. The compound's ability to mitigate side effects associated with existing Parkinson's treatments could make it a valuable addition to therapeutic options.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with 1,3-Benzodioxolyl Moieties

2.1.1 Methylone (Hydrochloride)

- Structure: 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-propanone hydrochloride (C₁₁H₁₃NO₃·HCl).

- Key Differences: Incorporates a β-keto (cathinone) group absent in the target compound. This modification enhances serotonin/dopamine reuptake inhibition, typical of stimulants .

- Pharmacology: Acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), unlike the target compound, which lacks the β-keto group and may exhibit distinct receptor interactions .

2.1.2 3,4-Methylenedioxyphenethylamine Hydrochloride (Homopiperonylamine HCl)

- Structure: 2-(1,3-Benzodioxol-5-yl)ethanamine hydrochloride (C₉H₁₁NO₂·HCl).

- Key Differences : Simpler structure without cyclopropyl or N-methyl substituents. The absence of these groups reduces steric hindrance and metabolic resistance compared to the target compound .

- Applications : Used as a precursor in psychedelic research, whereas the target compound’s cyclopropyl group may confer unique pharmacokinetic properties .

2.1.3 Atrasentan Hydrochloride

- Structure : A complex pyrrolidine derivative with a benzodioxolyl group (C₂₉H₃₉ClN₂O₆).

- Key Differences : Features a carboxylic acid and pyrrolidine ring, targeting endothelin receptors for prostate cancer therapy. The target compound’s simpler structure suggests divergent biological targets .

Substituted Ethylamine Derivatives

2.2.1 N-sec-Butyl Pentylone Hydrochloride

- Structure: 1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone hydrochloride (C₁₆H₂₃NO₃·HCl).

- Key Differences: Cathinone backbone with a longer alkyl chain (pentanone) and sec-butylamine substituent. The target compound’s cyclopropane may improve metabolic stability compared to linear alkyl chains .

2.2.2 2-(1,3-Benzodioxol-5-yl)-N-[(4-Chlorobenzyl)-N-methylethanamine Hydrochloride

- Structure: Contains a 4-chlorobenzyl group instead of cyclopropane (C₁₇H₁₇ClNO₂·HCl).

Table 1: Comparative Analysis of Key Properties

*Estimated based on structural analysis.

Research and Pharmacological Implications

The benzodioxolyl group is a hallmark of compounds with CNS activity, but substituents dramatically alter target engagement. For example:

- Methylone’s β-keto group enhances monoamine transporter affinity, while the target compound’s cyclopropane may modulate serotonin receptors (5-HT) or dopamine D₂ subtypes due to steric effects .

Vorbereitungsmethoden

Synthesis of (1-Cyclopropyl-1-methyl)ethanol

The process begins with cyclopropyl methyl ketone reacting with methylmagnesium bromide in anhydrous tetrahydrofuran (THF) at -50°C to -80°C. This Grignard reaction generates (1-cyclopropyl-1-methyl)ethanol through nucleophilic addition, achieving yields >90%.

Reaction Conditions

Formation of N-Chlorosulfonyl Intermediate

The alcohol intermediate is treated with chlorosulfonyl isocyanate in dichloromethane (DCM) at 0–5°C. This step converts the hydroxyl group into a sulfonamide derivative, critical for subsequent amine formation.

Optimized Parameters

Hydrolysis to Primary Amine

The sulfonamide intermediate undergoes hydrolysis with sodium hydroxide (1.1–1.2 equivalents) in aqueous DCM. This step liberates the primary amine, which is extracted and concentrated.

N-Methylation and Salt Formation

The primary amine reacts with methyl iodide or formaldehyde under reductive amination conditions (e.g., NaBH₃CN) to introduce the N-methyl group. Final treatment with HCl gas in ethyl acetate precipitates the hydrochloride salt.

Reductive Amination of Ketone Precursors

Synthesis of 2-(1,3-Benzodioxol-5-yl)-1-cyclopropylethanone

A piperonyl cuprate reagent, prepared from piperonylmagnesium chloride and CuCN/LiCl, reacts with cyclopropanecarbonyl chloride in THF at -78°C. This coupling forms the ketone precursor in 70–85% yield.

Key Data

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | -78°C to -45°C |

| Catalytic System | CuCN (1.0 equiv), LiCl (2.0 equiv) |

Reductive Amination with Methylamine

The ketone undergoes reductive amination using methylamine hydrochloride and sodium cyanoborohydride (NaCNBH₃) in methanol. This one-pot reaction achieves 65–75% yield, with strict pH control (pH 6–7) to minimize side reactions.

Critical Factors

Hydrochloride Salt Crystallization

The free base is dissolved in ethyl acetate, and HCl gas is bubbled through the solution until precipitation completes. The solid is filtered, washed with cold ethyl acetate, and dried under vacuum.

Comparative Analysis of Methods

Yield and Efficiency

| Method | Overall Yield | Key Advantage |

|---|---|---|

| Grignard/Chlorosulfonyl Isocyanate | 68–72% | High regioselectivity |

| Reductive Amination | 65–75% | Fewer steps, scalable |

Purity and Scalability

-

Grignard Route : Requires cryogenic conditions, limiting large-scale production.

-

Reductive Amination : Amenable to kilogram-scale synthesis with >99% purity after recrystallization.

Reaction Mechanisms and Stereochemical Considerations

Grignard Addition Stereochemistry

The cyclopropane ring’s steric hindrance directs methylmagnesium bromide attack to the less substituted carbonyl position, ensuring >90% regioselectivity.

Reductive Amination Dynamics

The ketone’s electrophilicity at the α-carbon facilitates imine formation with methylamine, while NaCNBH₃ selectively reduces the C=N bond without affecting the benzodioxole ring.

Industrial-Scale Optimization

Solvent Selection

Catalytic Improvements

Recent patents describe palladium-catalyzed cross-coupling as an alternative to cuprate chemistry, reducing heavy metal waste.

Emerging Methodologies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine hydrochloride, and how are intermediates characterized?

- Answer : The compound can be synthesized via reductive amination or nucleophilic substitution, with the benzodioxole ring introduced early in the synthesis. Key intermediates (e.g., cyclopropylmethylamine derivatives) are characterized using FT-IR (to confirm functional groups) and NMR (to verify regiochemistry). Crystallographic validation of intermediates, such as cyclopropane-containing structures, is recommended using X-ray diffraction (CCDC data repositories; see ). For purity assessment, HPLC with UV detection (λ~230–250 nm) is commonly employed, as seen in analogs like 3,4-methylenedioxycathinone hydrochloride .

Q. How is the stereochemical configuration of the cyclopropane moiety resolved during synthesis?

- Answer : Chiral chromatography (e.g., using Chiralpak® columns) or asymmetric synthesis with chiral auxiliaries (e.g., Evans’ oxazolidinones) is applied. Structural confirmation requires X-ray crystallography , as demonstrated in related cyclopropane-containing compounds . Computational methods (DFT or molecular docking) can predict steric interactions influencing stereoselectivity.

Q. What analytical techniques are critical for verifying the hydrochloride salt form?

- Answer : Elemental analysis (C, H, N, Cl) confirms stoichiometry, while ion chromatography quantifies chloride content. DSC/TGA evaluates thermal stability and salt dissociation. For example, analogs like methoxisopropamine hydrochloride show distinct melting points (~200–220°C) and chloride ion peaks at 3.3–3.5 ppm in ¹H NMR (DMSO-d₆) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for benzodioxole derivatives?

- Answer : Discrepancies in unit cell parameters or bond angles may arise from polymorphic variations or solvent inclusion. Cross-validate using SC-XRD (single-crystal X-ray diffraction) and PXRD (powder X-ray diffraction). For instance, studies on 3-chloro-N’-(2-hydroxy-5-methoxybenzylidene) derivatives highlight the importance of refining hydrogen-bonding networks to resolve structural ambiguities .

Q. What methodological challenges arise in assessing the compound’s stability under physiological conditions?

- Answer : The benzodioxole ring is prone to hydrolytic cleavage at acidic pH. Simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) stability studies, monitored via LC-MS , are essential. Degradation products (e.g., catechol derivatives) can be identified using HRMS and compared to synthetic standards .

Q. How do steric effects from the cyclopropyl group influence receptor binding in pharmacological assays?

- Answer : Molecular dynamics simulations paired with SAR studies (structure-activity relationships) can map steric hindrance effects. For example, cyclopropane-containing amines exhibit altered binding kinetics in serotonin receptor models due to restricted rotation. Competitive radioligand assays (e.g., using [³H]-LSD) quantify affinity changes .

Methodological Tables

Key Considerations for Experimental Design

- Contradiction Analysis : Cross-correlate spectroscopic (NMR, IR) and crystallographic data to resolve structural ambiguities.

- Advanced Characterization : Use HRMS for exact mass confirmation and SC-XRD for absolute configuration determination.

- Biological Assays : Include negative controls (e.g., hydrochloride salts of structurally similar amines) to isolate pharmacological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.